molecular formula C13H9NO6S B3053724 4-Formylphenyl 4-nitrobenzenesulfonate CAS No. 55660-69-0

4-Formylphenyl 4-nitrobenzenesulfonate

Cat. No.: B3053724
CAS No.: 55660-69-0
M. Wt: 307.28 g/mol
InChI Key: GCGXXWIARAGAOK-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-nitrobenzenesulfonate is an organic compound with the molecular formula C13H9NO6S It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate group

Mechanism of Action

Target of Action

Aromatic sulfonates, a class of compounds to which 4-formylphenyl 4-nitrobenzenesulfonate belongs, have been used in various biochemical studies . They have been involved in monitoring lipid merging, studying membrane fusion during acrosome reactions, and in the development of immuno-affinity chromatography for the purification of human coagulation factor .

Mode of Action

The compound’s supramolecular architecture is dictated by the alternation of r4 4(28) and r4 4(36) c–h···o cages . Two inversion-related phenyl rings form slightly offset face-to-face π···π interactions . These structural features may influence its interaction with biological targets.

Biochemical Pathways

Aromatic sulfonates have been used in various biochemical studies, including the study of viruses, the development of technology for linking photosensitizers to model monoclonal antibodies, and the chemical modification of σ-subunits of the escherichia coli rna polymerase .

Result of Action

Aromatic sulfonates have been used as probes in the intrinsic and extrinsic fluorescence study of histones and to dissolve synaptosomal membrane proteins in the treatment of alzheimer’s disease .

Action Environment

The compound’s supramolecular architecture, which includes c–h···o cages and π···π interactions, may be influenced by environmental conditions .

This article serves as a starting point for understanding the potential biological significance of these compounds and for studies of the quantitative structure–activity relationships of aromatic sulfonates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 4-nitrobenzenesulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-formylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an aqueous medium. The reaction conditions are as follows:

    Reactants: 4-nitrobenzenesulfonyl chloride and 4-formylphenol

    Solvent: Acetone

    Base: Sodium hydroxide (10% aqueous solution)

    Temperature: Room temperature

    Yield: Approximately 67%

    Purification: Recrystallization from aqueous ethanol

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring efficient mixing and temperature control, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 4-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Scientific Research Applications

4-Formylphenyl 4-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with amino acid residues.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formylphenyl 4-nitrobenzenesulfonate is unique due to the presence of both formyl and nitro groups, which confer distinct reactivity and versatility in chemical and biological applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(4-formylphenyl) 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c15-9-10-1-5-12(6-2-10)20-21(18,19)13-7-3-11(4-8-13)14(16)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGXXWIARAGAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301744
Record name 4-formylphenyl 4-nitrobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55660-69-0
Record name NSC146142
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-formylphenyl 4-nitrobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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